1-Oxaspiro[4.5]decan-8-amine
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Overview
Description
1-Oxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-8-amine can be synthesized through a convenient method involving commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound typically involves scalable reactions that can be optimized for large-scale production. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
1-Oxaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a core structure for designing biologically active molecules.
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound can be synthesized using biocatalytic methods, making it an important substrate in green chemistry.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their activity as mu-opioid receptor agonists. These derivatives selectively activate G protein and β-arrestin signaling pathways, leading to analgesic effects with reduced adverse effects . The spirocyclic structure plays a crucial role in the compound’s binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
8-Oxaspiro[4.5]decan-1-amine: Another spirocyclic compound with a similar structure but different functional groups.
8-Oxa-2-azaspiro[4.5]decane: A related compound with an additional nitrogen atom in the spiro ring system.
Uniqueness: 1-Oxaspiro[45]decan-8-amine is unique due to its specific amine functional group and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2 |
InChI Key |
SYNAWIBYSNHDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)N)OC1 |
Origin of Product |
United States |
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